

3-Amino-3-(2-bromophenyl)propanoic acid CAS number

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Compound of Interest

Compound Name: 3-Amino-3-(2-bromophenyl)propanoic acid

Cat. No.: B038276

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An In-depth Technical Guide to **3-Amino-3-(2-bromophenyl)propanoic acid**

This guide provides a comprehensive overview of **3-Amino-3-(2-bromophenyl)propanoic acid**, a synthetic β -amino acid derivative crucial for research and development in peptide synthesis and medicinal chemistry.

Chemical Identity and Properties

3-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic amino acid characterized by a bromine atom on the ortho position of the phenyl ring. This feature is pivotal for its utility in chemical synthesis.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-amino-3-(2-bromophenyl)propanoic acid[1]
CAS Number	117391-48-7 (for racemic mixture)[1][2]
(S)-Enantiomer CAS	275826-34-1
Molecular Formula	C ₉ H ₁₀ BrNO ₂ [1][2]
Canonical SMILES	<chem>C1=CC=C(C(=C1)C(CC(=O)O)N)Br</chem> [1]
InChI Key	OETRFEPZCAGEMK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	244.09 g/mol [1][2]	PubChem
XLogP3	-1.3	Computed by PubChem[1]
Hydrogen Bond Donors	2	Computed by PubChem[1]
Hydrogen Bond Acceptors	3	Computed by PubChem[1]
Rotatable Bond Count	3	Computed by PubChem[1]
Exact Mass	242.98949 Da	Computed by PubChem[1]
Melting Point	Data not available	American Elements[3]
Solubility	Data not available	American Elements[3]

Spectroscopic Data: While detailed spectral data is not readily available in published literature, GC-MS data indicates major fragments (m/z) at 184 and 186, corresponding to the loss of the carboxyl and amino groups, with the isotopic pattern characteristic of a bromine-containing compound.[1] ¹H NMR spectral data is available through commercial suppliers but not detailed in scientific literature.[1]

Synthesis Protocols

The synthesis of **3-Amino-3-(2-bromophenyl)propanoic acid** can be approached through both chemical and enzymatic methods. Asymmetric synthesis is crucial for its application in drug development, yielding specific enantiomers.

Proposed General Chemical Synthesis (Racemic)

A specific, detailed protocol for the direct synthesis of racemic **3-Amino-3-(2-bromophenyl)propanoic acid** is not prominently available in peer-reviewed journals. However, a general one-pot synthesis for 3-amino-3-arylpropanoic acids can be adapted.^[4] This typically involves the reaction of 2-bromobenzaldehyde with malonic acid and an ammonia source.

Hypothetical Experimental Protocol (Adapted from general methods):

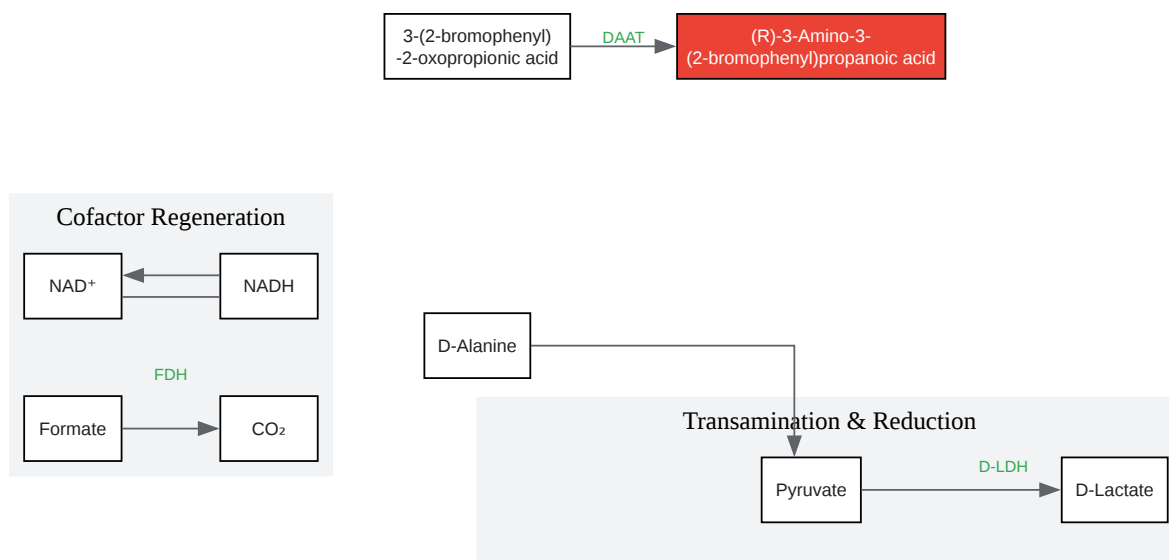
- **Reaction Setup:** To a solution of 2-bromobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent like ethanol, add ammonium acetate (2 equivalents).
- **Reaction Execution:** Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
- **Purification:** The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield **3-Amino-3-(2-bromophenyl)propanoic acid**.

Asymmetric Enzymatic Synthesis of (R)-enantiomer

A highly specific and scalable method for the synthesis of the (R)-enantiomer has been demonstrated using a co-immobilized multienzyme system. This biocatalytic cascade reaction offers high enantioselectivity.

Experimental Protocol: Enzymatic Synthesis of (R)-**3-Amino-3-(2-bromophenyl)propanoic acid**

- **Enzyme System:** A triple-enzyme system is used, comprising D-amino acid aminotransaminase (DAAT), D-lactate dehydrogenase (D-LDH), and formate dehydrogenase (FDH), co-immobilized on polymer beads.
- **Reaction Mixture:** A buffered solution (pH 7.5) is prepared containing the substrate, 3-(2-bromophenyl)-2-oxopropionic acid, along with D-alanine, ammonium formate, and the cofactor NAD⁺.
- **Biocatalytic Conversion:** The immobilized enzymes are added to the reaction mixture. The reaction proceeds at a controlled temperature (e.g., 30°C) with mixing for approximately 15 hours.
- **Product Isolation:** Upon reaction completion, the immobilized enzymes are recovered by filtration for reuse. The product is isolated from the filtrate, typically through crystallization by adjusting the pH, followed by washing and drying. This method has been shown to produce the desired (R)-amino acid with high purity (>99%) and enantiomeric excess (99.0%).



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Caption: Workflow of the multienzyme cascade for (R)-enantiomer synthesis.

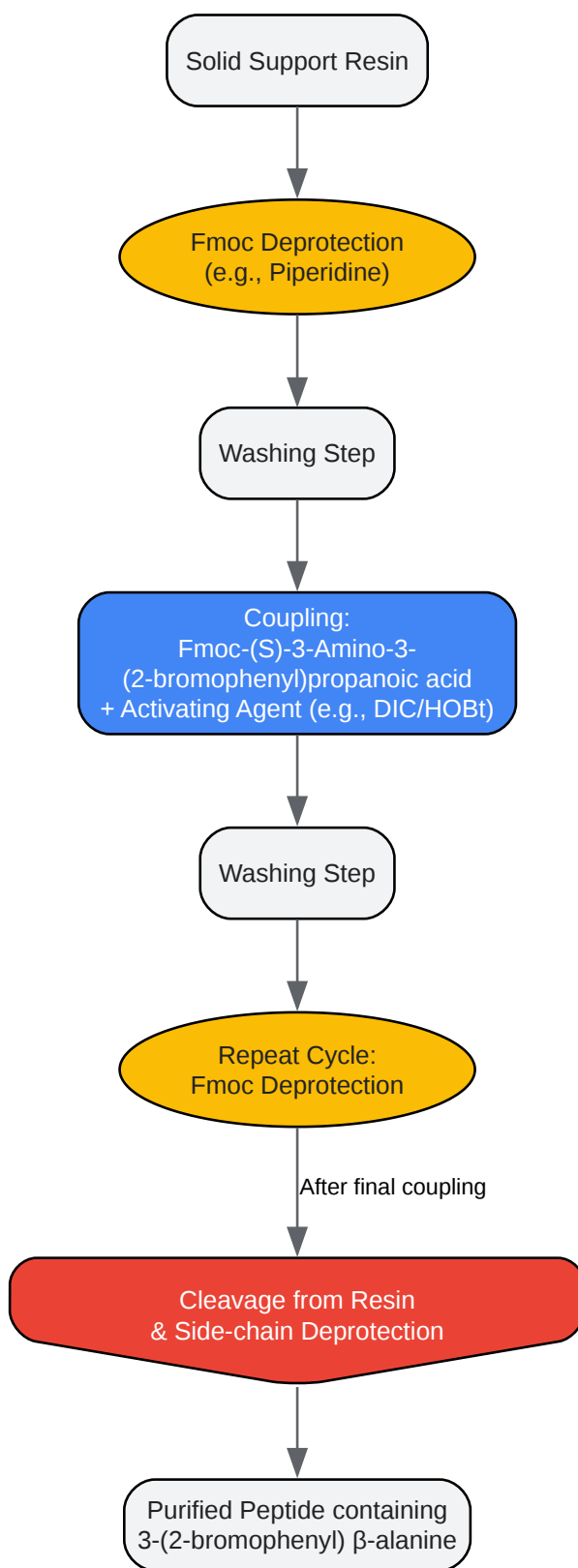
Applications in Research and Drug Development

The primary application of **3-Amino-3-(2-bromophenyl)propanoic acid** and its derivatives is as a specialized building block in the synthesis of peptides and other complex organic molecules.

Peptide Synthesis

The Fmoc-protected (S)-enantiomer, Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic acid, is a key reagent in modern Solid-Phase Peptide Synthesis (SPPS).^[5]

- **Fmoc Protecting Group:** The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amino terminus, allowing for controlled, sequential addition of amino acids to a growing peptide chain.^[5] It is readily removed under mild basic conditions, which preserves acid-labile side-chain protecting groups.^[5]
- **Structural Modification:** Incorporation of this β -amino acid into a peptide sequence can induce specific secondary structures, such as turns and helices, influencing the peptide's conformation and biological activity.



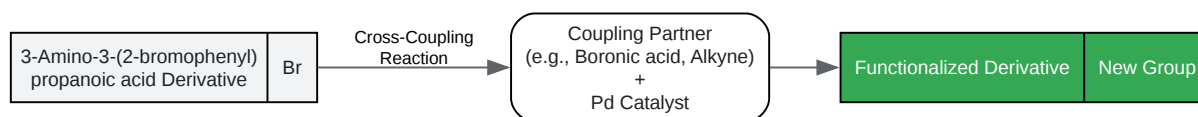
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Caption: General workflow for Solid-Phase Peptide Synthesis using the Fmoc-protected amino acid.

Medicinal Chemistry and Drug Discovery

This compound is a valuable scaffold in medicinal chemistry, particularly for developing treatments for neurological disorders and inflammatory conditions.[6]

- **Pharmacophore Element:** The precise three-dimensional structure of its chiral forms allows for the design of molecules that can interact with specific biological targets like receptors or enzymes in the central nervous system.[6]
- **Chemical Handle for Derivatization:** The 2-bromophenyl group is a key feature, serving as a reactive "handle." The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This enables medicinal chemists to attach diverse chemical fragments to the core structure, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.



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Caption: Use of the bromophenyl group as a handle for chemical modification.

In summary, **3-Amino-3-(2-bromophenyl)propanoic acid** is a versatile synthetic intermediate. Its value lies not in its intrinsic biological activity but in its utility as a precisely engineered component for constructing larger, more complex molecules with tailored therapeutic properties. The combination of its β -amino acid structure and the reactive bromophenyl moiety makes it a powerful tool for advancing modern drug discovery and peptide engineering.

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